molecular formula C20H22N2O3S B11689816 Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate

Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate

Cat. No.: B11689816
M. Wt: 370.5 g/mol
InChI Key: BOOXWKQKVKIFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate involves multiple steps, typically starting with the preparation of the core benzoate structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Chemical Reactions Analysis

Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The carbothioyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby modulating their function .

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

butyl 3-[(4-methylbenzoyl)carbamothioylamino]benzoate

InChI

InChI=1S/C20H22N2O3S/c1-3-4-12-25-19(24)16-6-5-7-17(13-16)21-20(26)22-18(23)15-10-8-14(2)9-11-15/h5-11,13H,3-4,12H2,1-2H3,(H2,21,22,23,26)

InChI Key

BOOXWKQKVKIFMX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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